2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system containing both pyrazole and pyrimidine rings
Preparation Methods
The synthesis of 2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and heating to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrazolo[3,4-d]pyrimidine core can be reduced to form alcohols.
Substitution: The thioacetamide group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a bioactive molecule, with studies exploring its effects on various biological targets.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core can bind to enzymes or receptors, modulating their activity. The thioacetamide group may also play a role in its biological activity by interacting with thiol groups in proteins, affecting their function .
Comparison with Similar Compounds
Similar compounds to 2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide include other pyrazolo[3,4-d]pyrimidine derivatives. These compounds share the same core structure but differ in the substituents attached to the core. For example:
4-oxo-3-p-tolyl-3,4,5,6-tetrahydrospiros-(benzo[h]quinazoline-5,1′-cycloalkanes): These compounds have a similar pyrazolo[3,4-d]pyrimidine core but with different substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
2-[[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2S2/c1-10-2-4-11(5-3-10)23-14-12(8-19-23)15(25)22-17(21-14)27-9-13(24)20-16-18-6-7-26-16/h2-8H,9H2,1H3,(H,18,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHWHQQRLBVCPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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